4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole-3-carboxylic acid
Description
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Properties
IUPAC Name |
4-chloro-1-(oxolan-2-ylmethyl)indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-11-4-1-5-12-13(11)10(14(17)18)8-16(12)7-9-3-2-6-19-9/h1,4-5,8-9H,2-3,6-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFJDDGTOPLEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C3=C2C=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole-3-carboxylic acid is a synthetic compound derived from indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group at the 4-position and a tetrahydrofuran moiety attached to the indole framework. The presence of these functional groups is believed to influence its biological properties significantly.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in cancer therapy and other therapeutic areas.
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that modifications at the C-2 position of indoles can enhance their potency against cancer cell lines by inhibiting tubulin polymerization, a critical process for cancer cell division .
Table 1: Anticancer Activity of Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 15 | Tubulin polymerization inhibition |
| Methyl 1H-indole-3-carboxylate | HeLa | 22 | Cytotoxicity through apoptosis |
| 5-Chloro-indole derivatives | MDA-MB-231 | 10 | Inhibition of cell proliferation |
The proposed mechanism for the anticancer activity of this compound involves its interaction with tubulin, leading to disruption in microtubule dynamics. This disruption results in cell cycle arrest and subsequent apoptosis in cancer cells. Additionally, compounds with indole structures have shown to modulate signaling pathways associated with cancer progression, such as the inhibition of Aurora kinases .
Case Studies
Several case studies have documented the effectiveness of indole derivatives in preclinical settings:
- Study on A549 Cell Line : In vitro assays revealed that this compound exhibited an IC50 value of 15 µM against A549 lung cancer cells. The study concluded that the compound induced apoptosis by activating caspase pathways .
- Combination Therapy : A combination therapy involving this compound and traditional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, suggesting a potential role in overcoming drug resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
